4-(morpholin-4-yl)benzene-1-sulfonamide is a sulfonamide compound characterized by a benzene ring substituted with a morpholine group and a sulfonamide functional group. This compound exhibits versatile chemical properties and is utilized in various scientific and industrial applications, including drug development and catalysis. The unique structural features of 4-(morpholin-4-yl)benzene-1-sulfonamide allow it to interact with biological systems, making it a subject of interest in medicinal chemistry and biochemistry.
The compound is classified under sulfonamides, which are known for their antibacterial properties. It is also categorized as an aromatic sulfonamide due to the presence of a benzene ring in its structure. The chemical identification number for 4-(morpholin-4-yl)benzene-1-sulfonamide is 91619-25-9, and its molecular formula is CHNOS, with a molecular weight of approximately 242.30 g/mol.
The synthesis of 4-(morpholin-4-yl)benzene-1-sulfonamide typically involves the reaction between morpholine and benzene-1-sulfonyl chloride. This reaction can be performed under controlled conditions to optimize yield and purity. The general procedure includes:
Alternative methods for synthesizing sulfonamides have been explored, including the use of novel reagents like N-sulfinylamine derivatives, which can facilitate the formation of sulfonamides from organometallic reagents .
The molecular structure of 4-(morpholin-4-yl)benzene-1-sulfonamide features a morpholine ring attached to the para position of a benzene ring, which is further substituted with a sulfonamide group. The structural formula can be represented as follows:
4-(morpholin-4-yl)benzene-1-sulfonamide can participate in several chemical reactions typical for sulfonamides:
These reactions are significant for modifying the compound's properties or synthesizing derivatives that may exhibit enhanced biological activity.
The mechanism of action for 4-(morpholin-4-yl)benzene-1-sulfonamide primarily involves its ability to inhibit specific enzymes by binding to their active sites. This binding prevents substrate access and inhibits the catalytic activity of these enzymes. For example, its interaction with carbonic anhydrases has been studied extensively, highlighting its potential as an enzyme inhibitor in therapeutic applications .
The compound's stability and reactivity profiles make it suitable for various applications in medicinal chemistry.
4-(morpholin-4-yl)benzene-1-sulfonamide has several notable applications:
The emergence of 4-(morpholin-4-yl)benzene-1-sulfonamide derivatives represents a strategic evolution in targeting proteinopathies and enzymatic dysfunctions. Early work centered on benzenesulfonamides as carbonic anhydrase inhibitors (e.g., acetazolamide), but the incorporation of the morpholine moiety marked a deliberate shift toward enhancing blood-brain barrier (BBB) permeability and targeting neurodegenerative aggregates. This design strategy gained traction when studies revealed that sulfonamide derivatives with heterocyclic amines significantly inhibited pathological protein aggregation in Alzheimer’s disease models. For instance, compounds like 18 and 20 demonstrated dual anti-fibrillization activity against both α-synuclein and hyperphosphorylated tau (p-tau) isoforms, positioning morpholine-linked sulfonamides as versatile scaffolds for central nervous system (CNS) disorders [1]. Concurrently, their antimycobacterial potential was uncovered through derivatives like 5d and 5c, which showed efficacy against drug-resistant Mycobacterium tuberculosis strains, expanding their therapeutic relevance beyond neurodegeneration [6]. The advent of microwave-assisted synthesis further accelerated structural diversification, reducing reaction times from hours to minutes and enabling rapid exploration of N-arylidene hydrazide analogs [8].
Table 1: Key Derivatives and Primary Research Contexts
Compound Designation | Biological Activity | Research Context |
---|---|---|
Sulfonamide 18 | α-Synuclein/p-tau anti-fibrillization | Alzheimer’s disease therapeutics [1] |
Sulfonamide 5d | Antimycobacterial activity | Drug-resistant tuberculosis [6] |
Schiff base 10E–10P | Broad-spectrum antimicrobial | Microwave-synthesized analogs [8] |
The bioactivity of 4-(morpholin-4-yl)benzene-1-sulfonamide derivatives arises from synergistic interactions between their sulfonamide "head" and morpholine "tail".
Sulfonamide Group: The -SO₂NH₂ moiety enables zinc coordination in carbonic anhydrase (CA) isoforms, with sub-nanomolar inhibition observed against hCA II (KI: 1.9–7.0 nM) and hCA VII (KI: 0.4–26.7 nM). This binding is facilitated by hydrogen bonding with Thr199/Gln92 and hydrophobic contacts with Val121/Leu198 active-site residues [3] . In anti-aggregation contexts, the sulfonamide disrupts β-sheet stacking in p-tau fibrils via electrostatic repulsion with phosphate groups, reducing Thioflavin T fluorescence by >60% in biochemical assays [1].
Morpholine Ring: This saturated heterocycle introduces critical physicochemical optimizations:
Table 2: Physicochemical Optimization via Morpholine Incorporation
Parameter | Non-Morpholine Sulfonamide | 4-(Morpholin-4-yl)benzene-1-sulfonamide | Impact |
---|---|---|---|
clogP | 3.8–4.5 | 2.2–3.0 | Enhanced BBB penetration [1] |
TPSA (Ų) | 95–110 | 65–80 | Improved membrane permeability [1] |
hCA VII KI (nM) | 25–50 | 0.4–8.0 | Sub-nanomolar enzyme inhibition [3] |
The structural plasticity of this scaffold allows for "tail elongation," such as appending butoxy groups or pyridazin-3-yl motifs, to fine-tune steric bulk and hydrophobic contacts. For example, 4-butoxy extensions increase logP to ~4.2 but require nanoparticle formulations to offset solubility losses [4]. Microwave-synthesized Schiff bases further demonstrate that imine linkages (e.g., arylidene hydrazides) augment antimicrobial potency while retaining the core pharmacophore [8].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0